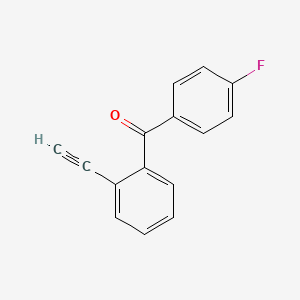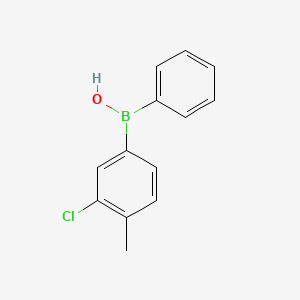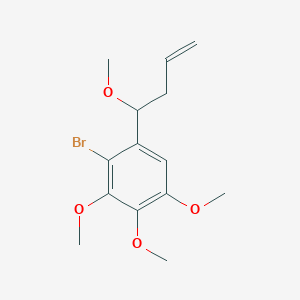
Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- is an organic compound that belongs to the class of brominated methoxybenzenes. This compound is characterized by the presence of a benzene ring substituted with bromine and multiple methoxy groups, along with a methoxy-butenyl side chain. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- can be achieved through several methodsThe bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the double bond in the butenyl side chain.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- involves its interaction with molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, and its methoxy groups can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3,4,5-trimethoxybenzene: Similar structure but lacks the methoxy-butenyl side chain.
2-Bromo-4,5-dimethoxybenzene: Similar brominated methoxybenzene but with fewer methoxy groups.
3,4,5-Trimethoxybenzaldehyde: Contains methoxy groups but with an aldehyde functional group instead of bromine and butenyl side chain.
Uniqueness
Benzene, 2-bromo-3,4,5-trimethoxy-1-(1-methoxy-3-buten-1-yl)- is unique due to the presence of both bromine and a methoxy-butenyl side chain, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
917470-28-1 |
|---|---|
Molekularformel |
C14H19BrO4 |
Molekulargewicht |
331.20 g/mol |
IUPAC-Name |
4-bromo-1,2,3-trimethoxy-5-(1-methoxybut-3-enyl)benzene |
InChI |
InChI=1S/C14H19BrO4/c1-6-7-10(16-2)9-8-11(17-3)13(18-4)14(19-5)12(9)15/h6,8,10H,1,7H2,2-5H3 |
InChI-Schlüssel |
HXUJAYKRIQESRW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C(CC=C)OC)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene](/img/structure/B12610098.png)

![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)
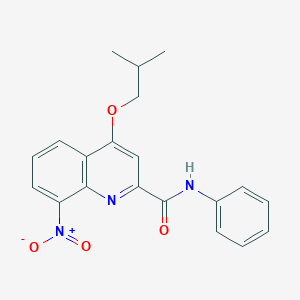
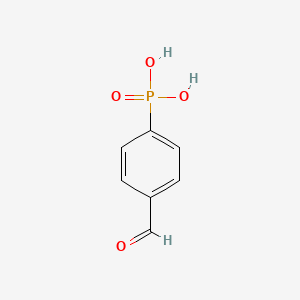


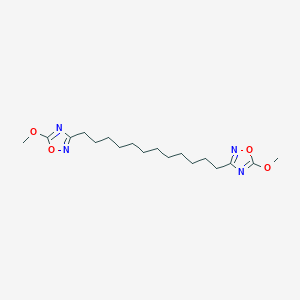
![3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12610135.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)

